![molecular formula C19H17N3O3 B14012367 ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate CAS No. 7512-42-7](/img/structure/B14012367.png)
ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate is a complex organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.3566 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a phenylhydrazinyl group and an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate typically involves the condensation of 3-oxo-4-(2-phenylhydrazinyl)naphthalene-2-carbaldehyde with ethyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of the phenylhydrazinyl group with the incoming nucleophile.
Applications De Recherche Scientifique
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is investigated for its use in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the naphthalene ring system may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target .
Comparaison Avec Des Composés Similaires
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-phenylpropanoate: This compound has a simpler structure and different reactivity profile.
Ethyl 3-oxo-4-phenylbutyrate: Similar in having an ethyl ester and phenyl group, but differs in the overall structure and applications.
Ethyl (2R)-3-oxo-2,4-diphenylbutanoate: Shares the ethyl ester and oxo groups but has a distinct arrangement of phenyl groups.
The uniqueness of this compound lies in its naphthalene core and phenylhydrazinyl substitution, which confer specific chemical and biological properties not found in the other compounds.
Propriétés
Numéro CAS |
7512-42-7 |
|---|---|
Formule moléculaire |
C19H17N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl N-(3-hydroxy-4-phenyldiazenylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-19(24)20-16-12-13-8-6-7-11-15(13)17(18(16)23)22-21-14-9-4-3-5-10-14/h3-12,23H,2H2,1H3,(H,20,24) |
Clé InChI |
GRKADAZUWRLCSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


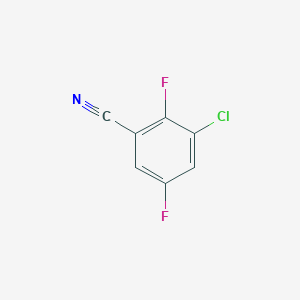
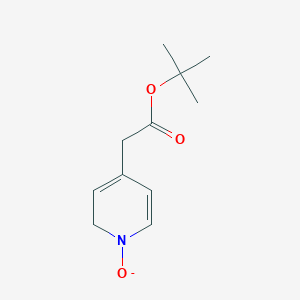
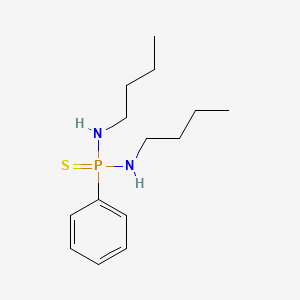

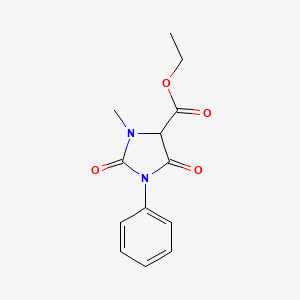
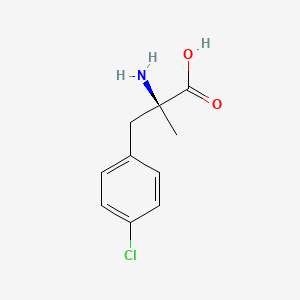
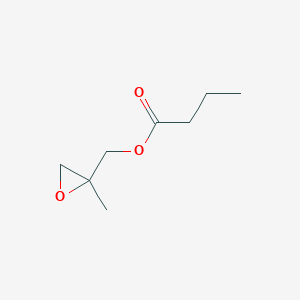
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-tert-butyl-phenol](/img/structure/B14012346.png)
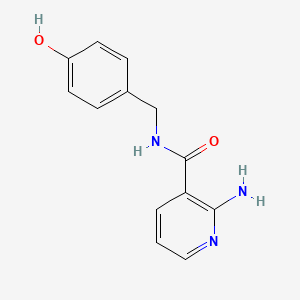
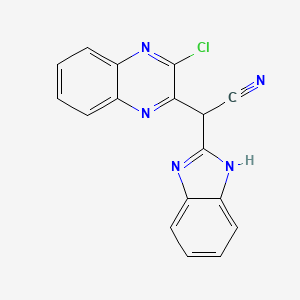
![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
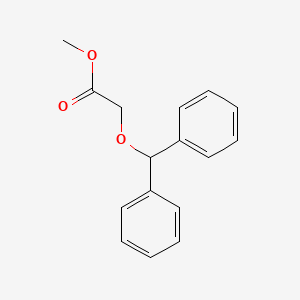
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
